L-Asparagine-4-13C monohydrate
Overview
Description
L-Asparagine-4-13C monohydrate: is a stable isotope-labeled compound of L-Asparagine, an amino acid that plays a crucial role in the biosynthesis of glycoproteins and other proteins. The “13C” label indicates that the carbon at the fourth position is a carbon-13 isotope, which is useful in various scientific studies, including metabolic flux analysis and tracer studies.
Mechanism of Action
Target of Action
L-Asparagine-4-13C, also known as (2S)-2,4-Diamino-4-oxo(413C)butanoic acid;hydrate or DTXSID60584336, is a non-essential amino acid that primarily targets the asparagine synthase enzyme . This enzyme plays a crucial role in the metabolic control of cell functions, particularly in nerve and brain tissue .
Mode of Action
The compound’s mode of action involves the metabolism of toxic ammonia in the body. Asparagine synthase attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .
Biochemical Pathways
The primary biochemical pathway affected by L-Asparagine-4-13C is the ammonia detoxification pathway . In this pathway, asparagine synthase converts aspartic acid and ammonia into asparagine . This process helps control the metabolic functions of cells in nerve and brain tissue .
Pharmacokinetics
It’s known that stable heavy isotopes of elements like carbon have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration, a process involving the substitution of hydrogen atoms with deuterium (a heavy isotope of hydrogen), has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of L-Asparagine-4-13C’s action is the production of asparagine, which is critical for the production of the body’s proteins, enzymes, and muscle tissue . Asparagine is also claimed to balance nervous system function .
Biochemical Analysis
Biochemical Properties
L-Asparagine-4-13C (monohydrate) is involved in various biochemical reactions. It interacts with enzymes such as asparagine synthase, which attaches ammonia to aspartic acid in an amidation reaction . This compound is also used as a structural component in many proteins .
Cellular Effects
L-Asparagine-4-13C (monohydrate) has significant effects on various types of cells and cellular processes. It influences cell function by playing a key role in protein biosynthesis. It is also critical for the production of the body’s proteins, enzymes, and muscle tissue .
Molecular Mechanism
The molecular mechanism of L-Asparagine-4-13C (monohydrate) involves its role in the metabolism of toxic ammonia in the body. Asparagine synthase, which attaches ammonia to aspartic acid, is crucial in this process . This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
L-Asparagine-4-13C (monohydrate) is involved in several metabolic pathways. It interacts with enzymes such as asparagine synthase and is essential for the synthesis of many proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Asparagine-4-13C monohydrate is synthesized by incorporating the carbon-13 isotope into the L-Asparagine molecule. This is typically achieved through chemical synthesis methods that involve the use of carbon-13 labeled precursors. The reaction conditions often include controlled temperature and pH to ensure the incorporation of the isotope at the desired position.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification, including crystallization and chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: L-Asparagine-4-13C monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aspartic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine compounds.
Substitution: It can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products:
Oxidation: Aspartic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted asparagine derivatives.
Scientific Research Applications
Chemistry: L-Asparagine-4-13C monohydrate is used as a tracer in metabolic studies to track the incorporation and transformation of asparagine in biochemical pathways.
Biology: In biological research, it helps in studying protein synthesis and degradation, as well as the metabolic pathways involving asparagine.
Medicine: It is used in medical research to understand the metabolism of asparagine in cancer cells and its role in various metabolic disorders.
Industry: In the pharmaceutical industry, it is used in the development of new drugs and in the study of drug metabolism.
Comparison with Similar Compounds
- L-Asparagine-13C4 monohydrate
- L-Asparagine-13C4,15N2 monohydrate
- L-Aspartic acid-3-13C
- L-Aspartic acid-2-13C
Uniqueness: L-Asparagine-4-13C monohydrate is unique due to the specific labeling of the fourth carbon with carbon-13, which provides distinct advantages in tracing and studying metabolic pathways compared to other isotopically labeled asparagine compounds.
Properties
IUPAC Name |
(2S)-2,4-diamino-4-oxo(413C)butanoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i3+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMGJIZCEWRQES-FWGDTYFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[13C](=O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584336 | |
Record name | L-(4-~13~C)Asparagine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286437-12-5 | |
Record name | L-(4-~13~C)Asparagine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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